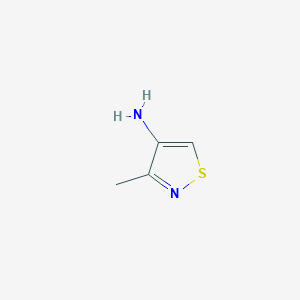

3-Methylisothiazol-4-amine

Descripción general

Descripción

3-Methylisothiazol-4-amine is a heterocyclic organic compound with the chemical formula C4H6N2S. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisothiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2), followed by nucleophilic displacement to form the desired isothiazole ring . Another method involves the cyclization of cis-N-methyl-3-thiocyanatoacrylamide, which is prepared from N-methylpropiolamide .

Industrial Production Methods: On an industrial scale, the production of isothiazolinones, including this compound, often involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylisothiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Preservative in Cosmetics and Personal Care Products

- MIT is widely used as a preservative in cosmetic formulations to inhibit the growth of bacteria, fungi, and algae. Its effectiveness has made it a staple in products such as shampoos, lotions, and wipes .

Industrial Biocide

- The compound is employed in various industrial applications, including water treatment and as an additive in paints and coatings. It serves to control microbial growth in water-containing solutions and is often used in conjunction with other biocides like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in a 3:1 mixture known as Kathon .

| Application Area | Details |

|---|---|

| Cosmetics | Preservative to prevent microbial contamination |

| Industrial Products | Biocide for paints, coatings, and water treatment |

| Household Products | Found in cleaning agents and personal care items |

Research Applications

Investigating Allergic Reactions

- Research has focused on understanding the mechanisms of allergic contact dermatitis associated with MIT exposure. Studies have shown that MIT can act as a sensitizing agent, leading to allergic reactions in some individuals .

Neurotoxicity Studies

- Recent studies have highlighted the neurotoxic effects of MIT on cultured neurons, revealing that it can induce cell death through mechanisms involving oxidative stress and the activation of specific signaling pathways . This research is crucial for assessing the safety of MIT in consumer products.

Case Studies

Case Study: Allergic Dermatitis

A notable case involved a 4-year-old girl who developed papular dermatitis after exposure to water-based wall paint containing MIT. Despite treatment, her condition persisted until she was removed from the environment where the paint had been applied. This case underscores the potential for MIT to cause allergic reactions even at low concentrations .

Case Study: Neurotoxicity Assessment

In vitro studies demonstrated that exposure to high concentrations of MIT led to significant neuronal injury while sparing glial cells. The findings indicated that neurons are particularly sensitive to MIT's toxic effects, necessitating further investigation into its safety profile for prolonged human exposure .

Regulatory Status and Safety Concerns

Due to its allergenic properties, the use of 3-Methylisothiazol-4-amine has come under scrutiny. Regulatory agencies have issued guidelines regarding its concentration limits in consumer products to mitigate risks associated with allergic reactions . For instance, patch tests conducted over several years showed an increasing trend in sensitization rates among individuals exposed to products containing MIT .

Mecanismo De Acción

The antimicrobial activity of 3-Methylisothiazol-4-amine is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .

Comparación Con Compuestos Similares

Methylisothiazolinone (MIT): Commonly used as a preservative in personal care products.

Chloromethylisothiazolinone (CMIT): Often used in combination with MIT as a biocide.

Benzisothiazolinone (BIT): Used in industrial applications for its antimicrobial properties.

Uniqueness: 3-Methylisothiazol-4-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Actividad Biológica

3-Methylisothiazol-4-amine (MIT) is a compound belonging to the isothiazolinone family, widely recognized for its antimicrobial properties and applications in various industrial and household products. This article explores the biological activity of MIT, focusing on its biochemical interactions, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

This compound has the chemical formula C4H6N2S and is characterized by a five-membered ring containing sulfur and nitrogen. Its structure allows it to interact with biological molecules, particularly enzymes containing thiol groups, which are crucial for many cellular functions.

Target Enzymes

MIT primarily targets enzymes with thiol groups at their active sites. By forming mixed disulfides with these thiols, MIT inhibits enzymatic activity, disrupting various biochemical pathways essential for microbial survival and cellular function.

Mode of Action

The interaction of MIT with target enzymes leads to several downstream effects:

- Inhibition of Growth : The compound's antimicrobial activity results in the death of susceptible microbial cells.

- Cytotoxicity : In higher concentrations, MIT exhibits cytotoxic effects on mammalian cells, notably neurons, leading to cell death through mechanisms that include oxidative stress and DNA damage .

Antimicrobial Activity

MIT is effective against a broad spectrum of bacteria and fungi. Its ability to penetrate cell membranes allows it to exert its effects intracellularly. The compound reacts with nucleophilic groups within the cells, leading to cell death within hours of exposure .

Neurotoxicity

Research indicates that MIT is particularly toxic to neurons but less so to glial cells. A study demonstrated that brief exposure to MIT could induce significant neuronal death through mechanisms involving reactive oxygen species (ROS) generation and activation of specific signaling pathways (e.g., ERK MAPK pathway) .

Case Studies and Research Findings

- Neurotoxicity Assessment : A study highlighted that exposure to increasing concentrations of MIT resulted in a dose-dependent increase in neuronal injury as measured by lactate dehydrogenase (LDH) release. Neurons showed heightened sensitivity compared to glial cells .

- Cell Growth Responses : In a recent investigation involving dental pulp stem cells (DPSC), two different cell lines exhibited divergent responses to varying concentrations of MIT. One line showed enhanced growth at lower concentrations, while the other experienced significant toxicity .

- Toxicological Profile : A comprehensive review indicated that isothiazolinones like MIT could impair cellular thiol metabolism in human liver cell lines, suggesting potential hepatotoxicity alongside neurotoxicity .

Pharmacokinetics

The pharmacokinetic properties of MIT indicate that its stability varies with environmental conditions. It remains stable in acidic environments but degrades in alkaline conditions. This stability is crucial for its effectiveness as an antimicrobial agent in various formulations.

Dosage Effects

The effects of MIT are highly dosage-dependent:

- Low Doses : Effective in controlling microbial growth without significant toxicity.

- High Doses : Associated with severe toxic effects, including organ damage and mortality in animal models.

Summary Table of Biological Activity

Propiedades

IUPAC Name |

3-methyl-1,2-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENNKQQMHQUBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537814 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-97-9 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.